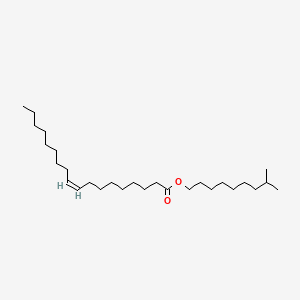![molecular formula C17H12ClN3Na2O7S2 B13774489 2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt CAS No. 68631-11-8](/img/structure/B13774489.png)
2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt is a complex organic compound primarily used in the synthesis of dyes and pigments. This compound is known for its vibrant color properties and is often utilized in various industrial applications, including textile dyeing and printing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-chloro-4-methyl-2-sulfophenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonic acid groups.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically isolated through crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are used for sulfonation and other substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered color properties.
Substitution: Functionalized compounds with enhanced solubility and stability.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in textile dyeing, printing, and as a colorant in various products.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Azo-Hydrazone Tautomerism: The azo group can exist in equilibrium with its hydrazone form, influencing the compound’s color properties.
Interaction with Proteins: The compound can bind to proteins, altering their structure and function, which is useful in staining and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-2-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid, 6-[(2-hydroxy-5-methylphenyl)azo]-, monosodium salt
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. Its combination of amino, hydroxyl, and sulfonic acid groups allows for versatile chemical modifications and applications.
Propriétés
Numéro CAS |
68631-11-8 |
|---|---|
Formule moléculaire |
C17H12ClN3Na2O7S2 |
Poids moléculaire |
515.9 g/mol |
Nom IUPAC |
disodium;7-amino-8-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H14ClN3O7S2.2Na/c1-8-4-16(30(26,27)28)14(7-12(8)18)20-21-17-11-5-9(29(23,24)25)6-15(22)10(11)2-3-13(17)19;;/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clé InChI |
QOHDMCNGVVUPJW-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


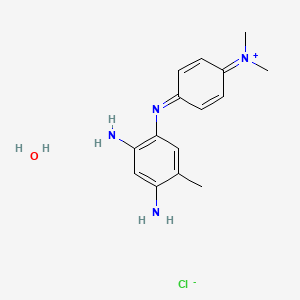
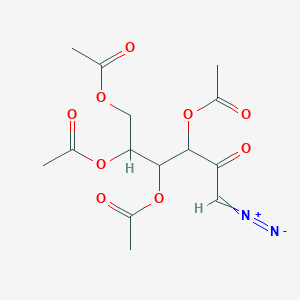
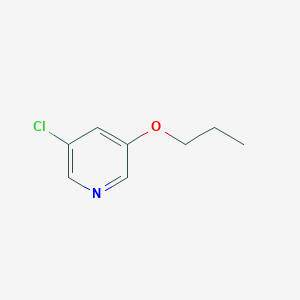
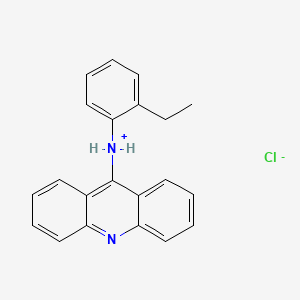


![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)
![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)





